3-Hydroxy-4-methylthiophen-2(5H)-one
Overview
Description
3-Hydroxy-4-methyl-2(5H)-thiophenone is an acid degradation product of Cephalexin and Cefaclor , antibiotics.
Scientific Research Applications
Chemical and Spectroscopic Properties
3-Hydroxythiophene, including derivatives like 3-Hydroxy-4-methylthiophen-2(5H)-one, has been studied for its chemical and spectroscopic properties. It has been observed that these compounds exist in a solvent-dependent equilibrium with their tautomers and show varied reactivity to electrophiles. The enolates derived from these compounds demonstrate high regioselectivity in O-alkylation and O-acylation reactions (Hunter & Mcnab, 2010).
Tautomeric Properties and Derivative Preparation
Studies on hydroxythiophenes, including trihalogenated derivatives, have focused on their tautomeric properties and reactions. These compounds show different major tautomers and have been utilized to prepare various derivatives through reactions like O-methylation, O-acetylation, and silylation (Skramstad et al., 2000).
Michael Additions and Tautomeric Forms
3-Hydroxythiophenes, in their tautomeric forms such as 2(5H)-thiophenone, are known to undergo Michael additions with active methylene compounds. These reactions are pivotal in the formation of various chemical structures and have broad implications in synthetic chemistry (Jakobsen et al., 2010).
Crystal Structure and Surface Studies
There have been studies on the crystal structure and surface analysis of compounds involving 5-methylthiophen-2-yl groups. These studies involve X-ray diffraction and analysis of intermolecular interactions, providing insights into the molecular structure and bonding characteristics (Sreenatha et al., 2018).
Electrochemical Sensing
Research has been conducted on electrochemical sensors using derivatives of thiophene, such as poly(3-methylthiophene), for the detection and sensing of biomarkers. These sensors exhibit good electrocatalytic activity and are significant in biomedical and environmental monitoring applications (Shen et al., 2012).
Properties
IUPAC Name |
4-hydroxy-3-methyl-2H-thiophen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c1-3-2-8-5(7)4(3)6/h6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGDHIPTFIMTTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)SC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188430 | |
Record name | 3-Hydroxy-4-methylthiophen-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34876-35-2 | |
Record name | 3-Hydroxy-4-methylthiophen-2(5H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034876352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-methylthiophen-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXY-4-METHYLTHIOPHEN-2(5H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S555S2NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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